Acedapsone

Description

Properties

IUPAC Name |

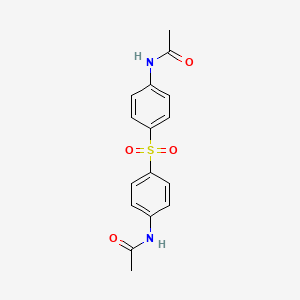

N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTPYFGPPVFBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021295 | |

| Record name | 4,4'-Sulfonylbisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-46-3 | |

| Record name | Acedapsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acedapsone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acedapsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acedapsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfonylbisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acedapsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEDAPSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GZ72U84TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Acedapsone via Acetylation of Dapsone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of acedapsone, a long-acting prodrug of the antibacterial and antimalarial agent dapsone. The primary route of synthesis, the acetylation of dapsone, is detailed with established experimental protocols, quantitative data, and analytical characterization. This guide is intended to serve as a practical resource for professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

Introduction

This compound, also known as diacetyldapsone, is the diacetylated derivative of dapsone. First synthesized in 1937, it functions as a prodrug, slowly metabolizing in the body to release the active dapsone molecule. This slow release mechanism allows for less frequent dosing compared to dapsone itself, which can be advantageous in the long-term treatment of conditions such as leprosy. The synthesis of this compound is a straightforward acetylation reaction, typically employing acetic anhydride to acetylate the two primary amino groups of the dapsone molecule.

Synthesis of this compound from Dapsone

The most common and efficient method for the synthesis of this compound is the direct acetylation of dapsone. This reaction involves the treatment of dapsone with an acetylating agent, most commonly acetic anhydride. The reaction can be carried out with or without a catalyst and in various solvents.

General Reaction Scheme

The overall chemical transformation is as follows:

Dapsone + 2 Acetic Anhydride → this compound + 2 Acetic Acid

Key Reagents and Their Roles

| Reagent | Role |

| Dapsone | Starting material, the molecule to be acetylated. |

| Acetic Anhydride | Acetylating agent, provides the acetyl groups. |

| Pyridine (optional) | Base catalyst, scavenges the acetic acid byproduct and activates the acetic anhydride. |

| 4-Dimethylaminopyridine (DMAP) (optional) | A more potent acylation catalyst. |

| Toluene, Acetonitrile, or other apolar solvents (optional) | Reaction medium. |

Experimental Protocols

While several variations exist, the following protocols outline common laboratory-scale procedures for the synthesis of this compound.

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This is a classic and reliable method for the N-acetylation of aromatic amines.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dapsone in a suitable volume of anhydrous pyridine.

-

To this solution, add a molar excess (at least 2.2 equivalents) of acetic anhydride dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with constant stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and acetic acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as dilute ethanol or diethyl ether, to yield pale yellow needles or leaflets.[1]

-

Dry the purified this compound in a vacuum oven.

Protocol 2: Catalytic Acetylation with Acetic Anhydride and DMAP

This method utilizes a catalytic amount of 4-dimethylaminopyridine (DMAP) for a more efficient acetylation, often at lower temperatures.

Methodology:

-

Suspend dapsone in an apolar solvent such as toluene or acetonitrile in a round-bottom flask with magnetic stirring.

-

Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the suspension.

-

Add at least 2.2 equivalents of acetic anhydride to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization as described in Protocol 1.

Data Presentation

The following table summarizes the key quantitative data for dapsone and this compound.

| Property | Dapsone | This compound |

| IUPAC Name | 4,4'-sulfonyldianiline | N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide |

| Molecular Formula | C₁₂H₁₂N₂O₂S | C₁₆H₁₆N₂O₄S |

| Molar Mass | 248.30 g/mol | 332.37 g/mol [1] |

| Melting Point | 175-177 °C | 289-292 °C[1] |

| Appearance | White to yellowish-white crystalline powder | Pale yellow needles or leaflets[1] |

| Solubility | Slightly soluble in water and ethanol | Slightly soluble in water, soluble in dilute ethanol and diethyl ether.[1] |

| Expected Yield | - | Typically > 80% (dependent on the protocol and purification) |

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from dapsone.

Caption: Workflow for this compound Synthesis.

Logical Relationship of Components in Catalytic Acetylation

This diagram shows the interaction of the key components in the DMAP-catalyzed acetylation of dapsone.

Caption: Catalytic Cycle of Acetylation.

Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons of the two acetyl groups at around δ 2.1-2.3 ppm. The aromatic protons will appear in the aromatic region (δ 7.5-8.0 ppm) as a set of doublets, characteristic of a para-substituted benzene ring system. A singlet corresponding to the N-H protons of the amide groups would also be present, likely in the δ 10-11 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the acetyl groups around δ 24-25 ppm and a signal for the carbonyl carbons around δ 168-170 ppm. The aromatic carbons will resonate in the region of δ 118-145 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching of the secondary amide |

| ~1670 | C=O stretching of the amide (Amide I band) |

| ~1590, ~1500 | C=C stretching of the aromatic rings |

| ~1320, ~1150 | S=O stretching of the sulfone group |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 332 or 333, respectively.

Conclusion

The synthesis of this compound from dapsone via acetylation is a well-established and efficient process. This guide provides the necessary technical details for its successful implementation in a laboratory setting. The presented protocols, data, and analytical information serve as a valuable resource for researchers and professionals involved in the development and study of this important pharmaceutical compound. Careful execution of the synthesis and thorough characterization of the final product are crucial for ensuring its quality and suitability for further research and development.

References

Acedapsone: A Comprehensive Pharmacology and Toxicology Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acedapsone (diacetyldapsone) is a long-acting prodrug of the sulfone antibiotic, dapsone.[1][2] This document provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its active metabolite, dapsone. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of publicly available data and is intended for informational purposes only.

Introduction

This compound, chemically N,N'-[sulfonylbis(p-phenylene)]bis-acetamide, is a diacetylated derivative of dapsone.[3] It was first synthesized in 1937.[2] Its primary clinical utility lies in its role as a depot formulation for the treatment and prophylaxis of leprosy, caused by Mycobacterium leprae.[1] Upon administration, this compound is slowly hydrolyzed in the body to release its active moiety, dapsone, which exerts antimicrobial and, to some extent, anti-inflammatory effects. Understanding the pharmacological and toxicological profile of this compound is therefore intrinsically linked to that of dapsone.

Pharmacology

Mechanism of Action

The antibacterial action of dapsone, the active form of this compound, is analogous to that of sulfonamides. Dapsone is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the bacterial synthesis of folic acid. Folic acid is an essential precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking folic acid synthesis, dapsone inhibits bacterial replication. Mammalian cells are unaffected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet.

dot digraph "Dapsone Mechanism of Action" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

PABA [label="p-Aminobenzoic Acid (PABA)"]; DHP [label="Dihydropteridine\nPyrophosphate"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Dihydropteroate [label="Dihydropteroate"]; Dihydrofolate [label="Dihydrofolic Acid"]; Tetrahydrofolate [label="Tetrahydrofolic Acid"]; Nucleic_Acids [label="Purines & Pyrimidines\n(DNA & RNA Synthesis)"]; Dapsone [label="Dapsone", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PABA -> DHPS; DHP -> DHPS; DHPS -> Dihydropteroate [label="Catalyzes"]; Dihydropteroate -> Dihydrofolate; Dihydrofolate -> Tetrahydrofolate; Tetrahydrofolate -> Nucleic_Acids; Dapsone -> DHPS [label="Competitively Inhibits", style="dashed", color="#EA4335"]; } caption: Dapsone's inhibition of bacterial folic acid synthesis.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the bacteriostatic or bactericidal action of its metabolite, dapsone, against susceptible microorganisms, most notably M. leprae. In addition to its antimicrobial effects, dapsone also exhibits anti-inflammatory properties, although the exact mechanism is not fully understood. It is known to inhibit the myeloperoxidase-halide-H2O2 system in neutrophils, thereby reducing the production of cytotoxic reactive oxygen species.

Pharmacokinetics

This compound is designed for intramuscular administration, providing a slow release of dapsone over an extended period.

Table 1: Pharmacokinetic Parameters of this compound and Dapsone

| Parameter | This compound (intramuscular) | Dapsone (oral) |

| Cmax | 225 mg dose: Dapsone levels peak between 22 and 35 days | 100 mg dose: 1.0-2.0 mg/L |

| Tmax | 22-35 days | 2-8 hours |

| Half-life (t1/2) | This compound: ~46 days; Dapsone (from this compound): ~43 days | 10-50 hours (average 28 hours) |

| Volume of Distribution (Vd) | - | 1.5 L/kg |

| Protein Binding | - | 70-90% |

| Metabolism | Hydrolysis to dapsone | Hepatic acetylation and N-hydroxylation (CYP2E1, CYP2C19, CYP3A4) |

| Excretion | Primarily renal (as dapsone metabolites) | Primarily renal (as metabolites) |

dot digraph "this compound Metabolism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

This compound [label="this compound\n(Diacetyldapsone)"]; Hydrolysis [label="Hydrolysis\n(in vivo)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dapsone [label="Dapsone\n(Active Metabolite)"]; Metabolism [label="Hepatic Metabolism\n(Acetylation & N-hydroxylation)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolites [label="Inactive Metabolites"]; Excretion [label="Renal Excretion", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"];

This compound -> Hydrolysis; Hydrolysis -> Dapsone; Dapsone -> Metabolism; Metabolism -> Metabolites; Metabolites -> Excretion; } caption: Metabolic pathway of this compound to dapsone and its excretion.

Toxicology

The toxicology of this compound is primarily attributable to dapsone. The most common adverse effects are hematologic.

Table 2: Toxicological Profile of Dapsone

| Parameter | Value | Species | Route | Reference |

| LD50 | 375 mg/kg | Mouse | Oral | |

| 1000 mg/kg | Rat | Oral | ||

| NOAEL (No-Observed-Adverse-Effect Level) | ||||

| Reproductive Toxicity (Male Fertility) | 2 mg/kg/day | Rat | Oral | |

| Reproductive Toxicity (Female Fertility) | 12 mg/kg/day | Rat | Oral | |

| Developmental Toxicity | 12 mg/kg/day | Rat | Oral | |

| 30 mg/kg/day | Rabbit | Oral |

Acute Toxicity

Acute overdose of dapsone can lead to nausea, vomiting, headache, and, more seriously, methemoglobinemia, hemolysis (particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency), and cyanosis.

Chronic Toxicity

Long-term administration of dapsone may be associated with dose-related hemolysis and methemoglobinemia. Other potential adverse effects include peripheral neuropathy, agranulocytosis, and dapsone hypersensitivity syndrome, a rare but serious idiosyncratic reaction.

Clinical Efficacy

This compound has been primarily evaluated for the treatment and prophylaxis of leprosy.

Table 3: Summary of this compound Clinical Trial Efficacy in Leprosy

| Study Design | Intervention | Outcome | Efficacy | Reference |

| Randomized Controlled Trial (Chemoprophylaxis) | 3 injections of this compound at 10-week intervals vs. placebo in household contacts of multibacillary leprosy cases. | Incidence of leprosy over 225 weeks. | 56.7% protection against leprosy. | |

| Clinical Trial (Treatment) | This compound injections five times a year in leprosy patients. | Clinical improvement and reduction in bacterial load. | Satisfactory response in the majority of patients, with a decrease in the number of M. leprae in skin smears. | |

| Controlled Trial (Treatment with Dapsone) | Dapsone (50 mg/day) + Rifampin (450 mg/day or 1200 mg/month) in lepromatous leprosy. | Clinical improvement and decrease in Bacterial Index (BI). | Moderate to marked clinical improvement in 83-88% of patients. Average decrease in BI of 0.6-0.7 over 6 months. |

Experimental Protocols

Determination of this compound and Dapsone in Plasma by HPLC

A common method for the quantification of dapsone and its metabolites in biological fluids is High-Performance Liquid Chromatography (HPLC).

dot digraph "HPLC_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; fontcolor="#202124"; Plasma_Sample [label="Plasma Sample"]; Protein_Precipitation [label="Protein Precipitation\n(e.g., with acetonitrile)"]; Centrifugation [label="Centrifugation"]; Supernatant_Collection [label="Collect Supernatant"]; Plasma_Sample -> Protein_Precipitation; Protein_Precipitation -> Centrifugation; Centrifugation -> Supernatant_Collection; }

subgraph "cluster_HPLC" { label="HPLC Analysis"; style="rounded"; bgcolor="#F1F3F4"; fontcolor="#202124"; Injection [label="Inject into HPLC"]; Separation [label="Separation on C18 Column"]; Detection [label="UV Detection\n(e.g., at 295 nm)"]; Quantification [label="Quantification using\nStandard Curve"]; Injection -> Separation; Separation -> Detection; Detection -> Quantification; }

Supernatant_Collection -> Injection; } caption: Workflow for HPLC analysis of dapsone in plasma.

A detailed protocol would involve:

-

Sample Preparation: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. The supernatant is collected for analysis.

-

Chromatographic Conditions: A C18 reverse-phase column is typically used. The mobile phase could be a mixture of methanol and water (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 295 nm is suitable for dapsone.

-

Quantification: A standard curve is generated using known concentrations of this compound and dapsone to quantify the concentrations in the plasma samples.

In Vivo Efficacy Testing: The Mouse Footpad Model

The mouse footpad model is a standard in vivo method for evaluating the efficacy of anti-leprosy drugs.

dot digraph "Mouse_Footpad_Model" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

subgraph "cluster_Infection" { label="Infection Phase"; style="rounded"; bgcolor="#F1F3F4"; fontcolor="#202124"; Inoculation [label="Inoculate mouse footpads\nwith M. leprae"]; }

subgraph "cluster_Treatment" { label="Treatment Phase"; style="rounded"; bgcolor="#F1F3F4"; fontcolor="#202124"; Drug_Administration [label="Administer this compound/dapsone\n(or control)"]; }

subgraph "cluster_Evaluation" { label="Evaluation Phase"; style="rounded"; bgcolor="#F1F3F4"; fontcolor="#202124"; Harvesting [label="Harvest footpad tissue\nat various time points"]; AFB_Counting [label="Acid-Fast Bacilli (AFB)\ncounting"]; Efficacy_Determination [label="Determine reduction in\nbacterial load"]; Harvesting -> AFB_Counting; AFB_Counting -> Efficacy_Determination; }

Inoculation -> Drug_Administration; Drug_Administration -> Harvesting; } caption: Experimental workflow for the mouse footpad model.

The general protocol involves:

-

Inoculation: A suspension of M. leprae is injected into the hind footpads of mice.

-

Treatment: The animals are then treated with the test drug (this compound or dapsone) or a placebo.

-

Evaluation: At selected time points, the footpads are harvested, and the number of acid-fast bacilli (AFB) is counted to determine the extent of bacterial multiplication or killing.

Conclusion

This compound is a valuable long-acting formulation for the delivery of dapsone, particularly in the management of leprosy. Its pharmacological effects are mediated entirely through its active metabolite, dapsone, which acts by inhibiting bacterial folate synthesis. The toxicological profile of this compound is also that of dapsone, with hematological adverse effects being the most prominent. Further research could focus on optimizing the delivery of dapsone to minimize its toxicity while maintaining its therapeutic efficacy.

References

The In Vivo Conversion of Acedapsone to Dapsone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acedapsone (diacetyldapsone or DADDS), a long-acting prodrug, is a cornerstone in the prophylactic and therapeutic management of leprosy. Its efficacy is contingent upon its systemic conversion to the active antimicrobial agent, dapsone (DDS). This technical guide provides a comprehensive overview of the in vivo conversion of this compound to dapsone, detailing the metabolic pathway, enzymatic catalysis, and pharmacokinetic profile of the parent drug and its metabolites. This document synthesizes key quantitative data into structured tables for comparative analysis, outlines detailed experimental protocols for preclinical and clinical evaluation, and employs visualizations to elucidate the core biochemical and experimental workflows.

Introduction

This compound was developed to overcome the limitations of daily dapsone administration, offering a depot formulation that provides sustained therapeutic levels of dapsone over an extended period.[1] The conversion of this prodrug is a critical determinant of its therapeutic window and efficacy. Understanding the nuances of this in vivo process is paramount for optimizing dosing regimens, predicting drug-drug interactions, and informing the development of next-generation long-acting antimicrobial agents.

Biochemical Conversion Pathway

The in vivo transformation of this compound to dapsone is a two-step hydrolytic process, yielding monoacetyldapsone (MADDS) as an intermediate metabolite.[2]

Enzymatic Hydrolysis

The deacetylation of this compound is primarily mediated by esterases. Specifically, Arylacetamide Deacetylase (AADAC) , a microsomal serine esterase predominantly expressed in the liver and intestine, has been identified as a key enzyme in the hydrolysis of MADDS to dapsone.[3][4] While direct evidence for AADAC's role in the initial conversion of this compound to MADDS is still under investigation, its known substrate preference for arylacetamides strongly suggests its involvement in both steps of the hydrolysis.

The metabolic cascade can be visualized as follows:

References

- 1. Blood dapsone levels in leprosy patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. leprosy-information.org [leprosy-information.org]

- 3. Arylacetamide deacetylase activity towards monoacetyldapsone. Species comparison, factors that influence activity, and comparison with 2-acetylaminofluorene and p-nitrophenyl acetate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Acedapsone's Anti-Inflammatory Properties in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acedapsone (diacetyldapsone) is a long-acting prodrug of the well-established anti-inflammatory and antimicrobial agent, dapsone. Its therapeutic effects, including its anti-inflammatory properties, are primarily attributed to its slow metabolic conversion to dapsone. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, focusing on the cellular and molecular actions of its active metabolite, dapsone, in various in vitro models. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in the field of inflammation.

Introduction: this compound as a Prodrug of Dapsone

This compound, or 4,4'-diacetyldiaminodiphenyl sulfone, serves as a repository form of dapsone, ensuring prolonged therapeutic levels of the active drug. Following administration, this compound is gradually deacetylated in the liver to monoacetyldapsone (MADDS) and subsequently to dapsone. It is the systemic presence of dapsone that confers the anti-inflammatory effects. Dapsone has been utilized for decades in the treatment of various skin conditions characterized by neutrophilic and/or eosinophilic infiltration, highlighting its significant immunomodulatory capabilities.[1] This guide will, therefore, focus on the well-documented anti-inflammatory properties of dapsone in various cellular models as the primary mechanism of action for this compound.

Core Anti-Inflammatory Mechanisms in Cellular Models

Dapsone exerts its anti-inflammatory effects through a multi-faceted approach, primarily targeting the functions of key immune cells involved in inflammatory responses, such as neutrophils, monocytes, and keratinocytes. The principal mechanisms include the inhibition of reactive oxygen species (ROS) production, suppression of myeloperoxidase (MPO) activity, reduction of pro-inflammatory cytokine and chemokine release, and interference with cellular adhesion and chemotaxis.

Effects on Neutrophil Function

Neutrophils are pivotal in the acute inflammatory response, and their over-activation can lead to significant tissue damage. Dapsone has been shown to modulate several aspects of neutrophil function:

-

Inhibition of Reactive Oxygen Species (ROS) Production: Dapsone is a potent scavenger of ROS and can inhibit their production by neutrophils.[2][3] This antioxidant property is crucial in mitigating oxidative stress and subsequent tissue damage at inflammatory sites. Dapsone has been shown to significantly decrease the oxidative burst of neutrophils at non-cytotoxic concentrations.[2][4]

-

Inhibition of Myeloperoxidase (MPO) Activity: A key mechanism of dapsone's anti-inflammatory action is the inhibition of the neutrophil enzyme myeloperoxidase (MPO). MPO catalyzes the formation of hypochlorous acid (a potent oxidant) from hydrogen peroxide and chloride ions. By inhibiting MPO, dapsone reduces the production of this cytotoxic agent.

-

Suppression of Chemotaxis and Adherence: Dapsone can inhibit the migration of neutrophils to inflammatory sites by interfering with chemotaxis and adherence processes. It has been reported to suppress integrin-mediated neutrophil adherence, a critical step for their extravasation from the bloodstream into tissues. The 50% inhibitory dose for neutrophil adherence stimulated by PMA and FMLP was found to be approximately 150 µg/mL for dapsone.

-

Modulation of Cytokine Production: Dapsone has been demonstrated to decrease the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) by neutrophils. IL-8 is a potent neutrophil chemoattractant, and its inhibition further contributes to the reduction of neutrophil infiltration.

Effects on Monocytes and Macrophages

Mononuclear cells, including monocytes and macrophages, are key players in both acute and chronic inflammation. Dapsone has been shown to modulate their function by:

-

Inhibiting Pro-inflammatory Cytokine Production: Dapsone can suppress the production of key pro-inflammatory cytokines by activated mononuclear cells. Notably, it has been shown to significantly decrease the production of Tumor Necrosis Factor-alpha (TNF-α). In one study, dapsone at a concentration of 25 µg/mL significantly decreased the production of TNF-α in LPS-activated bone marrow cells by 54%. It also dose-dependently reduces the production of IL-1β, IL-6, and IL-8 in human monocytic cell lines stimulated with P. acnes.

Effects on Keratinocytes

Keratinocytes, the primary cell type of the epidermis, can actively participate in inflammatory responses by producing cytokines. Dapsone has been shown to inhibit the release of IL-8 from cultured human keratinocytes, which is a key mediator in attracting neutrophils to the skin.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of dapsone from various in vitro studies.

Table 1: Effect of Dapsone on Cytokine and Chemokine Production

| Cell Type | Stimulus | Cytokine/Chemokine | Dapsone Concentration | % Inhibition / Effect | Reference |

| Human Neutrophils | fMLP or TNF-α/fMLP | IL-8 | 10 µg/mL and 40 µg/mL | Significant decrease | |

| Human Monocytic Cells (THP-1) | P. acnes | IL-1β, IL-6, IL-8, TNF-α | 0.4, 4, 40 µg/mL | Dose-dependent reduction | |

| LPS-activated Bone Marrow Cells | LPS | TNF-α | 25 µg/mL | 54% decrease | |

| Human Mononuclear Cells | LPS | TNF-α | Not specified | Significant decrease in mRNA and protein |

Table 2: Effect of Dapsone on Neutrophil Functions

| Neutrophil Function | Assay/Stimulus | Dapsone Concentration | Effect | Reference |

| Adherence (Integrin-mediated) | PMA or FMLP | ~150 µg/mL | IC50 | |

| ROS Production | PMA, fMLP, CaI | 10, 20, 40 µg/mL | Significant dose-dependent reduction | |

| NETosis | PMA, CaI | Not specified | Dose-dependent suppression | |

| Chemotaxis | Endotoxin-activated autologous serum | > 10⁻⁴ M | Stimulation of motility | |

| Adherence to Antibody | IgA or IgG | 0-50 µg/mL | Incremental inhibition up to 75% |

Signaling Pathways Modulated by Dapsone

Dapsone's anti-inflammatory effects are mediated through its interference with key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. While dapsone's effect on NF-κB can be complex and cell-type specific, some studies suggest an inhibitory role. For instance, in a colitis model, dapsone was shown to attenuate inflammation by downregulating Toll-like receptor 4 (TLR4) and dephosphorylating NF-κB. However, in a study with P. acnes-stimulated THP-1 cells, dapsone was observed to enhance NF-κB transcriptional activity, suggesting that its anti-inflammatory effects in that context might be independent of NF-κB inhibition.

References

- 1. leprev.ilsl.br [leprev.ilsl.br]

- 2. Dapsone Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive insight into the anti-inflammatory properties of dapsone | springermedizin.de [springermedizin.de]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of Acedapsone: A Technical Overview

An in-depth guide for researchers and drug development professionals on the history, mechanism, and clinical evaluation of Acedapsone.

Introduction

This compound, chemically known as N,N'-(sulfonylbis(4,1-phenylene))diacetamide, is a long-acting injectable sulfone drug that has played a significant role in the treatment and prophylaxis of leprosy. Developed as a prodrug of dapsone, this compound offered a solution to the challenges of patient compliance with daily oral medication, a critical factor in the management of a chronic disease like leprosy. This technical guide provides a comprehensive overview of the discovery, development, and scientific understanding of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Historical Development

The journey of this compound begins with the pioneering work on sulfone compounds in the early 20th century. Dapsone (4,4'-diaminodiphenyl sulfone), the parent compound of this compound, was first synthesized in 1908, but its antibacterial properties were not recognized until the 1930s.

This compound, or diacetyldapsone, was first synthesized in 1937 by Ernest Fourneau and his team at the Pasteur Institute in Paris. Initially investigated for its potential against various bacterial infections, its most significant impact was later realized in the fight against leprosy, a chronic infectious disease caused by Mycobacterium leprae. The development of this compound was a crucial step in the evolution of leprosy treatment, moving from often painful and inconsistently effective treatments like chaulmoogra oil to more reliable chemotherapy.

The primary motivation for the development of this compound was to create a depot formulation of dapsone that would release the active drug slowly over a prolonged period, thereby ensuring sustained therapeutic levels with infrequent administration. This was a significant advantage in treating leprosy in remote areas where daily supervised treatment was impractical.

Chemical Synthesis and Properties

This compound is synthesized through the acetylation of dapsone. While the original 1937 publication by Fourneau provides the initial report, detailed modern laboratory procedures are based on this fundamental chemical transformation.

Experimental Protocol: Synthesis of this compound (General Method)

A general method for the synthesis of this compound involves the following steps:

-

Dissolution: Dapsone is dissolved in a suitable solvent, such as acetone, in a reaction flask.

-

Base Addition: A base, such as triethylamine or potassium carbonate, is added to the solution to act as a catalyst and to neutralize the acidic byproduct of the reaction.

-

Acetylation: An acetylating agent, typically chloroacetyl chloride or acetic anhydride, is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is stirred for several hours at room temperature to allow for the complete acetylation of both amino groups of the dapsone molecule.

-

Precipitation and Filtration: The reaction mixture is then poured into ice water, causing the this compound product to precipitate out of the solution. The precipitate is collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to slightly yellow crystalline solid.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₄S | |

| Molar Mass | 332.37 g/mol | |

| Melting Point | 289-292 °C | |

| Appearance | White or slightly yellow crystalline powder | |

| Solubility | Almost insoluble in water |

Mechanism of Action

This compound itself possesses minimal intrinsic antibacterial activity. Its therapeutic effect is entirely dependent on its in vivo hydrolysis to its active metabolite, dapsone. This slow conversion is the basis for its long-acting depot effect.

Dapsone acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in Mycobacterium leprae. DHPS is a crucial enzyme in the bacterial folate biosynthesis pathway, responsible for the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate. By blocking this step, dapsone prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. The inhibition of this pathway ultimately halts the replication of M. leprae.

Figure 1: Simplified diagram of the folate biosynthesis pathway in M. leprae and the inhibitory action of Dapsone.

Pharmacokinetics

The clinical utility of this compound is defined by its pharmacokinetic profile, which is characterized by slow absorption from the intramuscular injection site and gradual hydrolysis to dapsone.

Pharmacokinetic Parameters of this compound and its Metabolites

A study involving 22 lepromatous leprosy patients who received a single 225 mg intramuscular injection of this compound provided the following pharmacokinetic data:

| Parameter | This compound (DADDS) | Dapsone (DDS) | Monoacetyl Dapsone (MADDS) |

| Time to Peak Concentration (Tmax) | 22 - 35 days | 22 - 35 days | 22 - 35 days |

| Plasma Half-life (t1/2) | ~46 days | ~43 days | ~43 days |

Another study in 15 individuals receiving a 225 mg intramuscular injection of this compound observed the following plasma concentrations of dapsone:

| Time After Injection | Mean Dapsone Plasma Level (ng/mL) |

| Day 2 | Not specified |

| Day 7 | 85.36 (Peak) |

| Day 15 | 44.53 (Approx. half-life level) |

| Day 30 | Not specified |

| Day 60 | Not specified |

| Day 75 | 14.76 |

These studies demonstrate that a single injection of this compound can maintain therapeutic levels of dapsone (above the minimum inhibitory concentration for M. leprae, which is approximately 3 ng/mL) for several months.

Clinical Efficacy

This compound has been evaluated in several clinical trials for both the treatment and prophylaxis of leprosy.

Treatment of Leprosy

A long-term study in the Karimui district of Papua New Guinea, initiated in 1967, treated over 460 leprosy patients with this compound (225 mg injections five times a year). The study reported a satisfactory clinical response in the majority of patients. However, in a small number of multibacillary patients (5 out of 28), solid-staining (viable) M. leprae reappeared after several years of treatment, suggesting that monotherapy with this compound, while effective, might not be sufficient to eradicate the infection in all cases and highlighted the eventual need for multidrug therapy.

Prophylaxis of Leprosy

A randomized, placebo-controlled trial was conducted in Madras, India, to evaluate the efficacy of this compound as a prophylactic agent in household contacts of leprosy patients.

Experimental Protocol: Madras Prophylaxis Trial (Summary)

-

Study Population: 560 disease-free household child contacts of 264 multibacillary leprosy cases.

-

Intervention: 280 contacts received three injections of this compound at 10-week intervals.

-

Control: 280 contacts received placebo injections.

-

Follow-up: 225 weeks.

Results of the Madras Prophylaxis Trial

| Group | Number of Contacts | Number of New Leprosy Cases | Incidence Rate |

| This compound | 280 | 13 | 4.6% |

| Placebo | 280 | 30 | 10.7% |

The difference in incidence was statistically significant (p < 0.02), with a calculated protective efficacy of 56.7%.

Antimalarial Activity

In addition to its use in leprosy, this compound has also demonstrated activity against malaria parasites. This is due to the action of its active metabolite, dapsone, which also inhibits the folate biosynthesis pathway in Plasmodium species. While not a first-line antimalarial, its long-acting nature made it a subject of interest for prophylactic use, particularly in combination with other antimalarial drugs.

Analytical Methodology

The monitoring of this compound and its metabolites in biological fluids is crucial for pharmacokinetic and clinical studies. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

Experimental Protocol: HPLC Analysis of this compound and Dapsone (General Method)

A typical HPLC method for the simultaneous determination of dapsone and its acetylated metabolites involves:

-

Sample Preparation: Extraction of the drugs from plasma or whole blood using a solvent like tert-butylmethyl ether under alkaline conditions. Alternatively, a simple protein precipitation step can be used for plasma and urine samples.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer is often employed.

-

Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 286 nm or 295 nm) is used to quantify the separated compounds.

Conclusion

This compound represents a significant milestone in the history of leprosy treatment. Its development as a long-acting prodrug of dapsone provided a practical and effective tool for managing the disease, particularly in resource-limited settings. While the advent of multidrug therapy (MDT) has changed the landscape of leprosy treatment, the principles of long-acting formulations and the understanding of the folate biosynthesis pathway as a drug target, both central to the story of this compound, remain highly relevant in the ongoing efforts to combat infectious diseases. The in-depth understanding of its synthesis, mechanism of action, and clinical performance continues to provide valuable insights for the development of new and improved therapeutic agents.

Acedapsone vs. Dapsone: A Deep Dive into Pharmacokinetic Profiles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the pharmacokinetic profiles of Acedapsone and its active metabolite, Dapsone. This compound, a long-acting diacetylated derivative of Dapsone, offers a distinct alternative to daily oral Dapsone administration, particularly in the long-term management of leprosy. Understanding the nuances of their absorption, distribution, metabolism, and excretion is critical for optimizing therapeutic strategies and informing future drug development.

Executive Summary

Dapsone, an established antibacterial and anti-inflammatory agent, is characterized by its rapid absorption and relatively short half-life, necessitating frequent dosing. In contrast, this compound, administered intramuscularly, acts as a depot formulation, undergoing slow hydrolysis to release Dapsone over an extended period. This results in sustained low-level concentrations of the active drug, a key feature for its use in long-term prophylactic regimens. This guide will dissect the metabolic pathways, present comparative pharmacokinetic data in easily digestible formats, and detail the experimental methodologies used to derive these insights.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of Dapsone following oral administration and the resulting Dapsone levels after intramuscular this compound injection are summarized below. These tables are compiled from various studies in healthy volunteers and patient populations to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of Oral Dapsone in Healthy Adults

| Parameter | Value | Reference |

| Dose | 100 mg (oral) | [1] |

| Time to Peak (Tmax) | 4 - 8 hours | [2] |

| Peak Concentration (Cmax) | 1.10 - 2.33 mg/L | [1] |

| Elimination Half-life (t½) | 10 - 50 hours (average 28 hours) | [2] |

| Volume of Distribution (Vd) | 1.5 L/kg | [2] |

| Oral Bioavailability | ~86 - 104% | |

| Protein Binding | 70 - 90% |

Table 2: Pharmacokinetic Parameters of Dapsone following Intramuscular this compound Administration in Patients

| Parameter | Value | Reference |

| Dose | 225 mg (intramuscular) | |

| Time to Peak (Tmax) of Dapsone | 22 - 35 days | |

| Peak Concentration (Cmax) of Dapsone | Varies by study | |

| Elimination Half-life (t½) of Dapsone | ~43 days | |

| Elimination Half-life (t½) of this compound | ~46 days |

Metabolic Pathways

This compound itself possesses minimal intrinsic activity and functions as a prodrug. Its therapeutic effects are mediated through its slow metabolic conversion to Dapsone. Dapsone is subsequently metabolized in the liver, primarily through two pathways: N-acetylation and N-hydroxylation. The N-acetylation pathway, mediated by N-acetyltransferase 2 (NAT2), leads to the formation of monoacetyldapsone (MADDS). The rate of this process is subject to genetic polymorphism, categorizing individuals as "slow" or "rapid" acetylators. The N-hydroxylation pathway, carried out by cytochrome P450 enzymes (CYP2E1, CYP2C9, and CYP3A4), produces dapsone hydroxylamine, a metabolite associated with dose-dependent hematological side effects.

Experimental Protocols

The following section details a generalized experimental protocol for a pharmacokinetic study of oral Dapsone, synthesized from common practices described in the literature.

Objective: To determine the pharmacokinetic profile of a single oral dose of Dapsone in healthy adult volunteers.

Study Design:

-

Type: Open-label, single-dose, pharmacokinetic study.

-

Subjects: Healthy adult male and female volunteers, aged 18-45 years.

-

Exclusion Criteria: History of significant medical conditions, use of concomitant medications, known allergy to sulfonamides, and abnormal baseline laboratory values.

-

Ethics: The study protocol is approved by an Institutional Review Board (IRB), and all subjects provide written informed consent.

Methodology:

-

Subject Screening: Potential participants undergo a comprehensive medical history review, physical examination, and laboratory tests (complete blood count, liver function tests, renal function tests).

-

Dosing: Following an overnight fast, subjects receive a single 100 mg oral dose of Dapsone with 240 mL of water.

-

Blood Sampling: Venous blood samples (approximately 5 mL) are collected into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

-

Plasma Processing: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Dapsone and its major metabolite, monoacetyldapsone (MADDS), are determined using a validated high-performance liquid chromatography (HPLC) with UV detection or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and clearance.

Conclusion

The pharmacokinetic profiles of this compound and Dapsone are markedly different, reflecting their distinct clinical applications. Dapsone, with its rapid absorption and relatively short half-life, is suitable for daily administration in the treatment of various conditions. This compound's utility lies in its role as a long-acting depot formulation, providing sustained, low-level exposure to Dapsone, which is advantageous for the long-term management and prevention of leprosy. The choice between these two agents should be guided by the specific therapeutic goal, the desired dosing frequency, and the patient's ability to adhere to treatment. A thorough understanding of their metabolism is also crucial for anticipating potential drug interactions and managing dose-related adverse effects. Future research could focus on the development of novel long-acting formulations of Dapsone with improved pharmacokinetic profiles and tolerability.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Acedapsone

Introduction

Acedapsone (diacetyldapsone) is a long-acting prodrug that is slowly metabolized in the body to the active antimicrobial and anti-inflammatory agent, dapsone. It is primarily used in the treatment of leprosy and for prophylaxis against malaria. Accurate and reliable analytical methods are essential for the pharmacokinetic profiling, quality control of pharmaceutical formulations, and stability testing of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its metabolites.

This document provides detailed application notes and protocols for the HPLC analysis of this compound, including a proposed stability-indicating method. The methodologies are based on established principles for the analysis of the closely related compounds, dapsone and monoacetyldapsone, and are intended for use by researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the proposed HPLC method parameters and the expected performance characteristics based on validated methods for related compounds.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water (e.g., in a ratio of 50:50, v/v), with potential pH adjustment using a buffer like ammonium acetate.[1] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at 286 nm or 295 nm[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

| Internal Standard | Phenacetin or a structurally similar compound |

Table 2: Expected Method Validation Parameters for this compound

| Parameter | Expected Range/Value |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Retention Time (Approx.) | This compound is expected to elute earlier than monoacetyldapsone and dapsone due to its higher lipophilicity. |

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Mobile Phase

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing HPLC-grade acetonitrile and HPLC-grade water in the desired ratio (e.g., 50:50, v/v).

-

If a buffer is required, dissolve the appropriate amount of the buffering salt (e.g., ammonium acetate) in the aqueous phase before mixing with the organic solvent. Adjust the pH as necessary.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm filter.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve the standard in a suitable solvent such as methanol or acetonitrile.

-

Make up the volume to the mark with the same solvent and mix thoroughly.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

-

Protocol 2: Sample Preparation from Pharmaceutical Formulations (Tablets)

-

Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 10 mg) and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of the dissolution solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then make up the volume to the mark with the same solvent.

-

Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Protocol 3: Sample Preparation from Biological Matrices (Plasma/Serum)

-

Protein Precipitation:

-

To 1 mL of plasma or serum sample in a centrifuge tube, add 2 mL of a precipitating agent such as acetonitrile or methanol.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

-

The filtered supernatant can be directly injected into the HPLC system or further diluted with the mobile phase if necessary.

-

Protocol 4: Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol is designed to develop a stability-indicating method that can separate this compound from its potential degradation products.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 100°C) for a specified period. Dissolve the sample in a suitable solvent before injection.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.

-

-

HPLC Analysis:

-

Analyze the stressed samples using the proposed HPLC method.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and any decrease in the peak area of this compound.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

-

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to Dapsone.

Experimental Workflow for this compound HPLC Analysis

Caption: General workflow for HPLC analysis of this compound.

Logical Relationship in Stability-Indicating Method Development

Caption: Logic for stability-indicating method development.

References

Application Note: Quantification of Acedapsone using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a proposed gas chromatography-mass spectrometry (GC-MS) method for the quantification of Acedapsone. This compound, the diacetylated prodrug of the antibacterial and antimalarial agent dapsone, requires a robust analytical method for its determination in pharmaceutical and research settings. Due to the limited availability of direct GC methods for this compound, this protocol is based on established analytical principles for aromatic amines and related pharmaceutical compounds. The proposed method involves a derivatization step to enhance the volatility and thermal stability of this compound, ensuring accurate and reproducible quantification. This document provides a comprehensive experimental protocol, including sample preparation, derivatization, and GC-MS parameters, along with recommendations for method validation.

Introduction

This compound (N,N'-(sulfonyldi-4,1-phenylene)diacetamide) is a long-acting sulfone that is metabolized in the body to its active form, dapsone. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. While high-performance liquid chromatography (HPLC) methods are more commonly reported for dapsone and its metabolites, gas chromatography offers high resolution and, when coupled with mass spectrometry, provides excellent selectivity and sensitivity.

A key challenge in the GC analysis of molecules like this compound is their potential for thermal degradation in the high-temperature environment of the GC inlet and column. This compound possesses two amide functional groups which can affect its volatility and chromatographic behavior. Chemical derivatization is a common strategy to improve the GC analysis of such compounds by converting polar functional groups into less polar, more volatile, and more thermally stable derivatives[1][2]. This application note outlines a proposed GC-MS method for this compound quantification, incorporating a silylation derivatization step.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Diphenyl sulfone or a deuterated analog of this compound)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (GC grade)

-

Methanol (HPLC grade)

-

Purified water

-

Nitrogen gas, high purity

Standard and Sample Preparation

2.1. Standard Stock Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve in 10 mL of methanol.

2.2. Calibration Standards and Quality Control Samples

Prepare a series of calibration standards and quality control (QC) samples by spiking appropriate volumes of the this compound stock solution into a suitable matrix (e.g., blank plasma extract or a solvent mixture). Add a constant amount of the internal standard to each calibration standard and QC sample.

2.3. Sample Extraction (from a biological matrix, e.g., plasma)

-

To 1 mL of plasma sample, add the internal standard.

-

Perform a liquid-liquid extraction with 5 mL of ethyl acetate.

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for the derivatization step.

Derivatization Procedure

-

To the dried residue from the sample extraction or a known amount of standard, add 50 µL of BSTFA with 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

The derivatization reaction involves the silylation of the amide protons of this compound, increasing its volatility and thermal stability.

GC-MS Operating Conditions

The following GC-MS parameters are proposed as a starting point and should be optimized for the specific instrument used.

| Parameter | Proposed Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280°C (Initial studies on the thermal stability of derivatized this compound are recommended to optimize this temperature)[3] |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes. |

| Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification. A full scan mode (m/z 50-500) should be used initially to identify characteristic ions. |

Proposed SIM Ions for Quantification and Confirmation:

| Compound | Quantification Ion (m/z) | Confirmation Ion(s) (m/z) |

| Derivatized this compound | To be determined | To be determined |

| Derivatized Internal Std. | To be determined | To be determined |

Note: The specific m/z values for the derivatized this compound and internal standard need to be determined by analyzing the full scan mass spectrum of the derivatized standards.

Data Presentation

The quantitative data obtained from the validation of this method should be summarized in the following tables for clarity and easy comparison.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | e.g., 0.1 - 10 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | e.g., 0.3 | < 15% | < 15% | 85 - 115% |

| Medium | e.g., 2.5 | < 15% | < 15% | 85 - 115% |

| High | e.g., 8.0 | < 15% | < 15% | 85 - 115% |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | To be determined | To be determined |

Method Validation

This proposed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Precision and Accuracy: The closeness of agreement between replicate measurements and the true value.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Recovery: The efficiency of the sample extraction procedure.

-

Stability: The stability of the analyte in the biological matrix and the stability of the prepared samples under different storage conditions.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification by GC-MS.

Logical Relationship of Method Development

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Acedapsone Against Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedapsone (4,4'-diacetyldiaminodiphenyl sulfone, DADDS) is a long-acting repository prodrug of dapsone, a sulfone antibiotic with established efficacy against Mycobacterium leprae, the causative agent of leprosy. Upon administration, this compound is slowly hydrolyzed to its active metabolite, dapsone (4,4'-diaminodiphenyl sulfone, DDS). Therefore, the in vitro susceptibility of mycobacteria to this compound is determined by testing the activity of dapsone. Dapsone exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids.

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of dapsone against various mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). The provided methodologies, data presentation, and visualizations are intended to guide researchers in the standardized assessment of dapsone's antimycobacterial activity.

Data Presentation: In Vitro Susceptibility of Mycobacteria to Dapsone

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of dapsone against various mycobacterial species. It is important to note that testing methodologies can vary between studies, which may influence the resulting MIC values.

| Mycobacterial Species | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycobacterium leprae | In vivo (Mouse Footpad) | 0.0015 - 0.004 | - | - | [1][2] |

| Mycobacterium tuberculosis | Radiometric (BACTEC) | 50 - 250 | - | >32 | [3][4] |

| Mycobacterium avium complex | Radiometric (BACTEC) | 2 - 100 | - | 8 | [3] |

| Mycobacterium avium complex | Broth Microdilution | 16 - >64 | - | - | |

| Mycobacterium kansasii | Agar Disc Elution | - | - | 8 | |

| Mycobacterium fortuitum | Agar Disc Elution | - | - | >32 | |

| Unclassified environmental mycobacteria | Löwenstein-Jensen | 0.03 - 0.1 | - | - |

Note: The MIC for M. leprae is typically determined in vivo due to its inability to be cultured in vitro.

Experimental Protocols

Two standard methods for determining the MIC of antimicrobial agents against mycobacteria are the broth microdilution method and the agar proportion method. As this compound is inactive in its native form, dapsone should be used for in vitro testing.

Preparation of Dapsone Stock Solution

-

Solvent Selection : Dapsone is soluble in methanol and ethanol. A common solvent system is a mixture of methanol and water (e.g., 60:40 v/v). For cell-based assays, dissolving in dimethyl sulfoxide (DMSO) is also a standard practice. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid toxicity to the mycobacteria.

-

Stock Solution Preparation :

-

Accurately weigh a known amount of dapsone powder (e.g., 10 mg).

-

Dissolve the powder in a minimal amount of the chosen solvent (e.g., 1 mL of methanol).

-

Bring the final volume to the desired concentration (e.g., 10 mL with sterile distilled water for a 1 mg/mL stock solution).

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C or below, protected from light.

-

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid medium and is widely used for testing various mycobacteria. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for this method.

Materials:

-

Mycobacterial isolate to be tested

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well U-bottom microtiter plates

-

Dapsone stock solution

-

Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80

-

McFarland turbidity standards (0.5)

-

Incubator at 35-37°C (with 5-10% CO₂ if required for the specific strain)

Procedure:

-

Inoculum Preparation :

-

From a fresh culture of the mycobacterial isolate on solid medium, transfer colonies to a tube containing sterile saline with Tween 80 and glass beads.

-

Vortex thoroughly to create a homogenous suspension and break up clumps.

-

Allow larger particles to settle for 30-60 minutes.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.

-

-

Plate Preparation :

-

Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

-

Add 100 µL of the dapsone stock solution at twice the highest desired final concentration to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions. This will leave 100 µL in each well with serially diluted dapsone.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

-

Inoculation :

-

Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final desired values.

-

-

Incubation :

-

Seal the plate with an adhesive plate sealer to prevent evaporation.

-

Incubate the plate at 35-37°C. Incubation times will vary depending on the growth rate of the mycobacterial species (e.g., 7-21 days for M. tuberculosis, 3-7 days for rapidly growing mycobacteria).

-

-

Reading the MIC :

-

The MIC is defined as the lowest concentration of dapsone that completely inhibits visible growth of the mycobacteria. Growth in the wells can be assessed visually or by using a colorimetric indicator such as resazurin.

-

Protocol 2: Agar Proportion Method

The agar proportion method is considered the gold standard for M. tuberculosis susceptibility testing and compares the number of colonies growing on drug-containing medium to the number on drug-free medium.

Materials:

-

Mycobacterial isolate to be tested

-

Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC

-

Dapsone stock solution

-

Sterile saline or PBS with 0.05% Tween 80

-

McFarland turbidity standards (1.0)

-

Petri dishes (quadrant plates are often used)

Procedure:

-

Media Preparation :

-

Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions.

-

Cool the molten agar to 45-50°C.

-

For the drug-containing plates, add the appropriate volume of dapsone stock solution to achieve the desired final concentrations. Prepare a drug-free control plate as well.

-

Dispense the agar into Petri dishes and allow them to solidify.

-

-

Inoculum Preparation :

-

Prepare a bacterial suspension adjusted to a 1.0 McFarland standard as described in the broth microdilution protocol.

-

Prepare two dilutions of this suspension: a 10⁻² and a 10⁻⁴ dilution in sterile saline.

-

-

Inoculation :

-

Inoculate the drug-free control plates with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.

-

Inoculate the dapsone-containing plates with 100 µL of the 10⁻² dilution.

-

Spread the inoculum evenly over the agar surface.

-

-

Incubation :

-

Allow the plates to dry, then seal them in CO₂-permeable bags.

-

Incubate at 35-37°C with 5-10% CO₂ for 3-4 weeks, or until sufficient growth is observed on the control plates.

-

-

Reading and Interpretation :

-

Count the number of colonies on both the drug-free and drug-containing plates. The 10⁻⁴ dilution on the control plate should yield between 50 and 200 colonies.

-

The proportion of resistant bacteria is calculated as: (Number of colonies on drug-containing medium / Number of colonies on drug-free medium [from the 10⁻² dilution]) x 100%

-

An isolate is considered resistant if the proportion of growth on the drug-containing medium is ≥1% of the growth on the drug-free control.

-

Visualizations

Mechanism of Action of Dapsone in Mycobacteria

Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme encoded by the folP1 gene in mycobacteria. This enzyme is a key component of the folate synthesis pathway. By blocking DHPS, dapsone prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, thymidine, and certain amino acids. Resistance to dapsone is often associated with mutations in the folP1 gene, which reduce the binding affinity of the drug to the enzyme.

Caption: Mechanism of action of dapsone in the mycobacterial folate synthesis pathway.

Experimental Workflow for Broth Microdilution MIC Testing